3,6-Diethyl-3-methyloxan-2-one
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Overview
Description
3,6-Diethyl-3-methyloxan-2-one is an organic compound with the molecular formula C₁₀H₁₈O₂. It is a member of the oxanone family, characterized by a six-membered ring containing an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diethyl-3-methyloxan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of diethyl ketone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the oxanone ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,6-Diethyl-3-methyloxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxanone ring to alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3,6-Diethyl-3-methyloxan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6-Diethyl-3-methyloxan-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Diethyl-3-methylpyran-2-one
- 3,6-Diethyl-3-methylfuran-2-one
- 3,6-Diethyl-3-methylthiophene-2-one
Uniqueness
3,6-Diethyl-3-methyloxan-2-one is unique due to its specific ring structure and the presence of both ethyl and methyl groups. This structural configuration imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
64971-86-4 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3,6-diethyl-3-methyloxan-2-one |
InChI |
InChI=1S/C10H18O2/c1-4-8-6-7-10(3,5-2)9(11)12-8/h8H,4-7H2,1-3H3 |
InChI Key |
HTWPALQUZSHECM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(C(=O)O1)(C)CC |
Origin of Product |
United States |
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